(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate
Overview
Description
(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms, which can have significant implications for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral starting materials, such as (S)-2-methylpyrrolidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Automated Processes: Automated systems are used to monitor and control the reaction parameters to ensure consistent product quality.
Efficient Purification: Industrial purification methods such as crystallization or distillation are employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: New carbamate derivatives with different substituents.
Scientific Research Applications
(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets with high specificity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-tert-butyl 2-methylpyrrolidine-1-carboxylate: The enantiomer of the (S)-form, with different spatial arrangement and potentially different biological activity.
tert-butyl 2-methylpyrrolidine-1-carboxylate: The racemic mixture containing both (S)- and ®-enantiomers.
tert-butyl pyrrolidine-1-carboxylate: A similar compound without the methyl group, which may have different chemical and biological properties.
Uniqueness
The uniqueness of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate lies in its specific chiral configuration, which can lead to unique interactions with biological targets and distinct chemical reactivity compared to its enantiomer or other similar compounds. This specificity makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.
Biological Activity
(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, also known as (S)-1-Boc-2-methylpyrrolidine, is a chiral compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications in drug discovery.
Chemical Structure and Properties
The compound features a pyrrolidine ring structure with a tert-butyl group attached to the nitrogen atom, a carboxylate group linked to the first carbon, and a methyl group on the second carbon. Its molecular formula is with a molecular weight of 185.26 g/mol. The compound's chirality is significant for its biological activity, as stereochemistry often influences the interaction of drugs with biological targets.
Synthesis Methods
Several synthetic routes have been developed for this compound, including:
- Boc Protection : The amine group is protected using a Boc (tert-butyloxycarbonyl) group to facilitate further reactions.
- Alkylation : The introduction of the methyl group can be achieved through alkylation reactions involving suitable precursors.
- Resolution Techniques : Enantiomeric purity can be enhanced through resolution methods, often utilizing chiral resolving agents.
Biological Activity
Research indicates that this compound and its derivatives exhibit several biological activities:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that compounds derived from this scaffold can target specific pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : The pyrrolidine ring is a common motif in many biologically active molecules, suggesting potential applications in drug discovery for antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study investigated various derivatives of this compound for their ability to inhibit the growth of cancer cell lines. The results showed that certain modifications to the structure enhanced cytotoxicity against breast and colon cancer cells, indicating a potential pathway for developing new anticancer therapies.
Case Study 2: Antimicrobial Activity
Another research effort focused on synthesizing analogs of this compound and evaluating their antimicrobial efficacy against gram-positive and gram-negative bacteria. The study found that specific derivatives exhibited significant antibacterial activity, suggesting their utility as lead compounds for antibiotic development.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Similarity |
---|---|---|
(R)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate | C11H22N2O2 | 1.00 |
(S)-1-Boc-2-(Aminomethyl)pyrrolidine | C11H22N2O2 | 1.00 |
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | C12H20N2O2 | 0.98 |
The uniqueness of this compound lies in its specific chiral configuration and functional groups, which distinguish it from other similar compounds.
Properties
IUPAC Name |
tert-butyl (2S)-2-methylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYUEPZGGATCN-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430758 | |
Record name | tert-Butyl (2S)-2-methylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137496-71-0 | |
Record name | tert-Butyl (2S)-2-methylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-N-Boc-2-methylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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